molecular formula C11H22ClN B14679430 N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride CAS No. 37613-69-7

N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride

Cat. No.: B14679430
CAS No.: 37613-69-7
M. Wt: 203.75 g/mol
InChI Key: RYXACEQDLIQBLM-UHFFFAOYSA-N
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Description

N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride is an organic compound with a unique structure that includes a cyclopentene ring substituted with multiple methyl groups and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the ethanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and leading to various biological effects. The exact mechanism would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethylcyclopentene
  • 1,2,4,4-Tetramethylcyclopentene
  • Cyclopentane, 1,1,3,3-tetramethyl-

Uniqueness

N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride is unique due to the presence of the ethanamine group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can make it valuable for specific applications where these properties are desired.

Properties

CAS No.

37613-69-7

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

N-methyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-9-10(6-8-12-4)5-7-11(9,2)3;/h12H,5-8H2,1-4H3;1H

InChI Key

RYXACEQDLIQBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1(C)C)CCNC.Cl

Origin of Product

United States

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